(3beta,5alpha,17alpha)-3-Hydroxyandrost-1-en-17-yl acetate
Overview
Description
(3beta,5alpha,17alpha)-3-Hydroxyandrost-1-en-17-yl acetate is a synthetic steroid derivative known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its hydroxyl group at the 3-position and an acetate ester at the 17-position of the androst-1-en skeleton.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3beta,5alpha,17alpha)-3-Hydroxyandrost-1-en-17-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with androst-1-en-3-ol as the starting material.
Protection of Hydroxyl Group: The hydroxyl group at the 3-position is protected using a suitable protecting group, such as a silyl ether.
Acetylation: The protected hydroxyl group is then acetylated using acetic anhydride in the presence of a base, such as pyridine, to form the acetate ester.
Deprotection: Finally, the protecting group is removed to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (3beta,5alpha,17alpha)-3-Hydroxyandrost-1-en-17-yl acetate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as chromium(VI) oxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can involve the replacement of the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide, potassium permanganate, and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
(3beta,5alpha,17alpha)-3-Hydroxyandrost-1-en-17-yl acetate has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of other steroid derivatives.
Biology: Studied for its potential biological activity and interactions with steroid receptors.
Medicine: Investigated for its therapeutic potential in treating various conditions, such as hormonal imbalances and inflammatory diseases.
Industry: Employed in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism by which (3beta,5alpha,17alpha)-3-Hydroxyandrost-1-en-17-yl acetate exerts its effects involves its interaction with steroid receptors and modulation of specific molecular pathways. The compound may bind to androgen receptors, influencing gene expression and cellular processes.
Comparison with Similar Compounds
(3beta,5alpha,17alpha)-3-Hydroxyandrost-1-en-17-yl acetate is structurally similar to other steroid derivatives, such as androsterone and testosterone. its unique structural features, such as the presence of the acetate ester, distinguish it from these compounds. Other similar compounds include:
Androsterone: A naturally occurring steroid hormone.
Testosterone: A primary male sex hormone.
Estradiol: A primary female sex hormone.
Properties
IUPAC Name |
[(3R,5S,8R,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h8,10,14-19,23H,4-7,9,11-12H2,1-3H3/t14-,15-,16-,17-,18-,19+,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMKKSJPJNUUOH-LWYCANNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(C=CC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=C[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747033 | |
Record name | (3beta,5alpha,17alpha)-3-Hydroxyandrost-1-en-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51505-46-5 | |
Record name | (3beta,5alpha,17alpha)-3-Hydroxyandrost-1-en-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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